ethyl 4-(ethylamino)cyclohexane-1-carboxylate
Overview
Description
This compound is part of the cyclohexanecarboxylic acid family and has a molecular formula of C11H21NO2 with a molecular weight of 199.29 g/mol.
Preparation Methods
The synthesis of ethyl 4-(ethylamino)cyclohexane-1-carboxylate involves several steps. One common method includes the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate is then subjected to further reactions to introduce the ethylamino and ethyl ester groups. Industrial production methods often involve catalytic hydrogenation and esterification processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 4-(ethylamino)cyclohexane-1-carboxylate undergoes various chemical reactions typical of esters and amines. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups. Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. .
Scientific Research Applications
ethyl 4-(ethylamino)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying esterification and amine reactions.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: As an NSAID, it is extensively researched for its pain-relieving and anti-inflammatory properties.
Industry: It is used in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-(ethylamino)cyclohexane-1-carboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
ethyl 4-(ethylamino)cyclohexane-1-carboxylate can be compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share the common property of COX inhibition, this compound is unique in its cyclohexane ring structure, which may contribute to its specific pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Ibuprofen: A widely used NSAID with a propionic acid structure.
Naproxen: Another propionic acid derivative with a longer half-life.
Diclofenac: An NSAID with a phenylacetic acid structure, known for its potent anti-inflammatory effects
Properties
IUPAC Name |
ethyl 4-(ethylamino)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-12-10-7-5-9(6-8-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLDINYUVODFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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